Methyl 3-azetidineacetate trifluoroacetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-azetidineacetate trifluoroacetate salt is a chemical compound with the molecular formula C6H11NO2.C2HF3O2. It is known for its unique structure, which includes an azetidine ring, a trifluoroacetate group, and a methyl ester. This compound is used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azetidineacetate trifluoroacetate salt typically involves the reaction of 3-azetidineacetic acid with methyl trifluoroacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azetidineacetate trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-azetidineacetate trifluoroacetate salt is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-azetidineacetate trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoroacetate group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-azetidineacetate
- Ethyl 3-azetidineacetate
- Methyl 3-pyrrolidineacetate
Uniqueness
Methyl 3-azetidineacetate trifluoroacetate salt is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)2-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHOAEAWZALALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC1.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735068 |
Source
|
Record name | Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-62-3 |
Source
|
Record name | Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.